5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
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Overview
Description
5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom at the 5th position, a trifluoroethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyrazole ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the iodination of a pyrazole precursor followed by the introduction of the trifluoroethyl group. The carboxylic acid group can be introduced through carboxylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom and carboxylic acid group also play roles in the compound’s overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole: Lacks the carboxylic acid group.
2-(2,2,2-Trifluoroethyl)pyrazole-3-carboxylic acid: Lacks the iodine atom.
5-Iodo-2-pyrazole-3-carboxylic acid: Lacks the trifluoroethyl group.
Uniqueness
The presence of both the iodine atom and the trifluoroethyl group in 5-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid makes it unique compared to similar compounds. These functional groups impart distinct chemical properties and biological activities, making this compound valuable in various research and industrial applications.
Properties
IUPAC Name |
5-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-3(5(13)14)1-4(10)11-12/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMMKVHSTHDXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1I)CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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